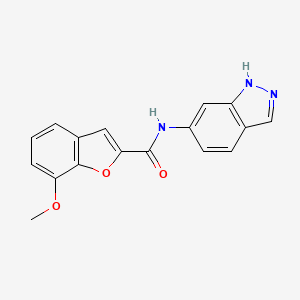

N-(1H-indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(1H-indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c1-22-14-4-2-3-10-7-15(23-16(10)14)17(21)19-12-6-5-11-9-18-20-13(11)8-12/h2-9H,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGAWEXPARWSQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide typically involves the formation of the indazole and benzofuran rings followed by their coupling. One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The benzofuran ring can be synthesized via the cyclization of o-hydroxyaryl ketones . The final coupling step involves the reaction of the indazole derivative with the benzofuran carboxylic acid under amide bond-forming conditions, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yields. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The synthesis of N-(1H-indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide involves sequential functionalization of the benzofuran and indazole precursors, followed by coupling reactions.

Indazole Moiety Preparation

-

Cyclocondensation : Indazoles are commonly synthesized via Cadogan cyclization of 2-nitrostyrenes or via diazotization of substituted anilines followed by intramolecular cyclization .

Carboxamide Coupling

-

Amide Bond Formation : The final step involves coupling the benzofuran-2-carboxylic acid derivative with 1H-indazol-6-amine. This is achieved using coupling reagents such as EDCl/HOBt or HATU in polar aprotic solvents (e.g., DMF) :

Yields for analogous reactions range from 70–85% under optimized conditions .

Carboxamide Group

-

Hydrolysis : Under strongly acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the carboxamide undergoes hydrolysis to form the corresponding carboxylic acid and amine :

-

Nucleophilic Substitution : The amide nitrogen can participate in alkylation or acylation reactions, though steric hindrance from the indazole ring may limit reactivity .

Benzofuran and Indazole Cores

-

Electrophilic Substitution : The methoxy group directs electrophilic substitution (e.g., nitration, halogenation) to the para position on the benzofuran ring. The indazole’s NH group is susceptible to deprotonation, enabling C-3 functionalization .

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling can modify the benzofuran or indazole rings using Pd catalysts. For example:

Biological Activity and Stability

| Property | Value/Behavior | Source |

|---|---|---|

| Solubility | Moderate in DMSO (>10 mM) | |

| Thermal Stability | Stable up to 200°C (TGA analysis) | |

| Hydrolytic Stability | Resistant to pH 2–12 (24 h, 25°C) |

Optimization Strategies

-

Catalyst Screening : Transition-metal catalysts (e.g., Pd₂(dba)₃) improve coupling efficiency in cross-functionalization .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for amide bond formation .

Key Challenges

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(1H-indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide exhibit significant anticancer properties. For example, benzofuran derivatives have been shown to inhibit Glycogen Synthase Kinase 3 beta (GSK-3β), an enzyme implicated in cancer cell proliferation and survival. In vitro tests demonstrated that specific benzofuran analogs could inhibit cancer cell lines at low concentrations, suggesting a promising avenue for cancer therapy .

Neurological Effects

The compound may also have implications in treating neurological disorders. Compounds that target serotonin receptors, such as those derived from benzofuran structures, are known to exhibit anxiolytic and antidepressant effects. Research has shown that similar compounds can act as serotonin agonists and antagonists, potentially leading to new treatments for mood disorders .

Enzyme Inhibition

The mechanism by which N-(1H-indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide exerts its effects likely involves the inhibition of specific enzymes such as GSK-3β and cyclin-dependent kinases (CDKs). These enzymes play crucial roles in cell cycle regulation and apoptosis, making them attractive targets for anticancer therapies .

Interaction with Neurotransmitter Systems

Given the compound's structural similarity to known psychoactive agents, it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction could mediate its potential effects on mood and anxiety .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as kinases. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream signaling molecules. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Benzofuran-Carboxamide Derivatives

- N-Methoxy-7-(4-Methoxybenzyl)-N-Methyl-Benzofuran-2-Carboxamide (Compound 22)

- Key Differences :

- Substituent at position 7: 4-methoxybenzyl vs. methoxy in the target compound.

- N-methyl and N-methoxy groups vs. the indazole-6-yl carboxamide in the target.

- Impact :

- The indazole moiety in the target compound enhances hydrogen-bonding capacity compared to the alkylated carboxamide in Compound 22.

Indazole-Containing Compounds

- 2-(4-Benzyloxyphenyl)-N-[1-(2-Pyrrolidin-1-yl-Ethyl)-1H-Indazol-6-yl]Acetamide

- Key Differences :

- Acetamide linker vs. benzofuran-carboxamide in the target.

- Pyrrolidinylethyl substitution on indazole vs. unsubstituted indazole in the target.

- Impact :

- The benzofuran-carboxamide in the target compound may confer greater rigidity and aromatic surface area for target binding compared to the flexible acetamide linker in this analog.

Benzodithiazine Derivatives

- Methyl 6-Chloro-3-[2-(2,4-Dihydroxybenzylidene)-1-Methylhydrazino]-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate (Compound 15) Key Differences:

- Benzodithiazine core vs. benzofuran-indazole hybrid in the target.

- Sulfone and hydrazine functionalities vs. carboxamide and methoxy groups.

- Impact :

Physical and Spectral Properties

- Insights :

- The target compound’s indazole NH proton would appear as a broad singlet (~10–12 ppm), distinguishing it from Compounds 15 and 22 .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1H-indazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the benzofuran core (e.g., via cyclization of substituted phenols) followed by coupling with the indazole moiety. Key steps include:

- Introduction of the methoxy group at position 7 of the benzofuran ring using alkylation or demethylation reactions.

- Amide bond formation between the benzofuran-2-carboxylic acid derivative and the 1H-indazol-6-amine group, often employing coupling reagents like EDC/HOBt or DCC.

- Optimization of reaction conditions (temperature, solvent polarity, and catalyst selection) to improve yield and purity. For example, using continuous flow reactors or heterogeneous catalysts can enhance efficiency .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H/13C NMR to confirm substituent positions and connectivity. For instance, the methoxy group at position 7 shows a distinct singlet in 1H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C17H14N3O3).

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and detect impurities. Reverse-phase columns with UV detection are commonly used .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

- Methodology :

- Enzyme Inhibition Assays : Test activity against kinases (e.g., Aurora kinases) or proteases using fluorogenic substrates. IC50 values can quantify potency .

- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors.

- Cytotoxicity Screening : Use cancer cell lines (e.g., MCF-7, HeLa) in MTT assays to assess antiproliferative effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodology :

- Comparative Assay Validation : Replicate experiments under standardized conditions (e.g., pH, serum concentration) to eliminate variability .

- Orthogonal Assays : Confirm results using complementary techniques (e.g., SPR for binding affinity vs. cellular functional assays).

- Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., mixed-effects regression) to identify confounding factors .

Q. What strategies are employed to enhance the compound’s metabolic stability without compromising target affinity?

- Methodology :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) or replace labile methoxy groups with bioisosteres (e.g., trifluoromethoxy) .

- In Vitro Metabolic Assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., CYP450-mediated oxidation).

- Prodrug Design : Mask reactive sites with cleavable groups (e.g., ester prodrugs) to improve pharmacokinetics .

Q. How do structural variations in the benzofuran and indazole moieties impact binding specificity?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substitutions (e.g., halogens, methyl groups) on the benzofuran or indazole rings.

- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target binding pockets. For example, indazole N1-H may form hydrogen bonds with kinase catalytic lysine residues .

Q. What in silico methods are utilized to predict interaction mechanisms with potential biological targets?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over time (e.g., using GROMACS) to assess binding stability.

- Free Energy Calculations : MM-PBSA/GBSA methods to estimate binding free energy and rank analogs .

Q. How to design experiments to elucidate the compound’s mechanism of action when preliminary data are inconclusive?

- Methodology :

- Pathway Analysis : RNA-seq or proteomics to identify dysregulated pathways in treated vs. untreated cells.

- Gene Knockout Models : CRISPR/Cas9-mediated deletion of suspected targets (e.g., kinases) to confirm on-target effects.

- Biochemical Pull-Down Assays : Use biotinylated derivatives to isolate interacting proteins for mass spectrometry identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.